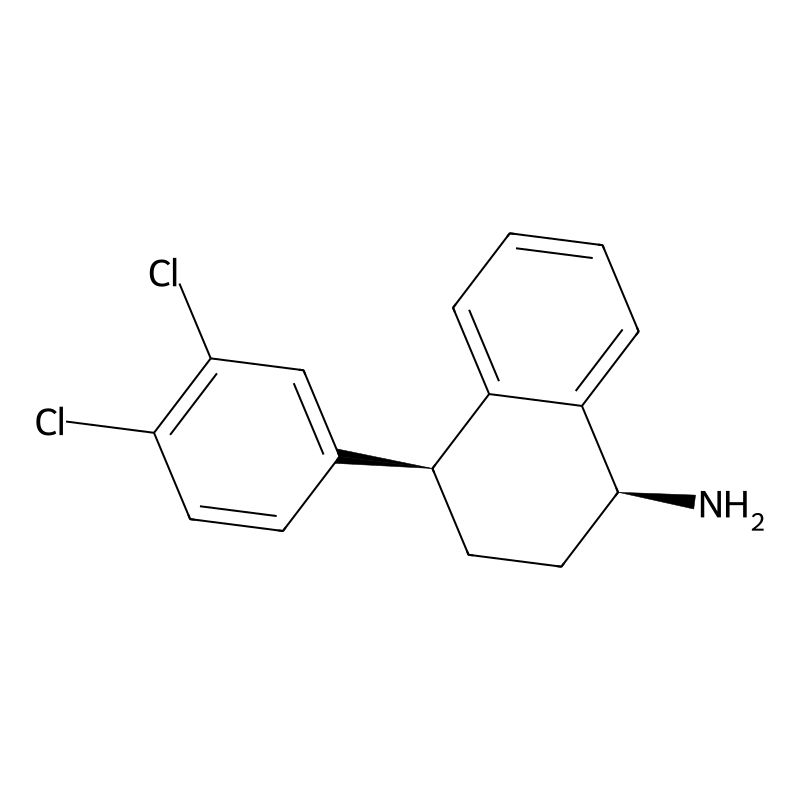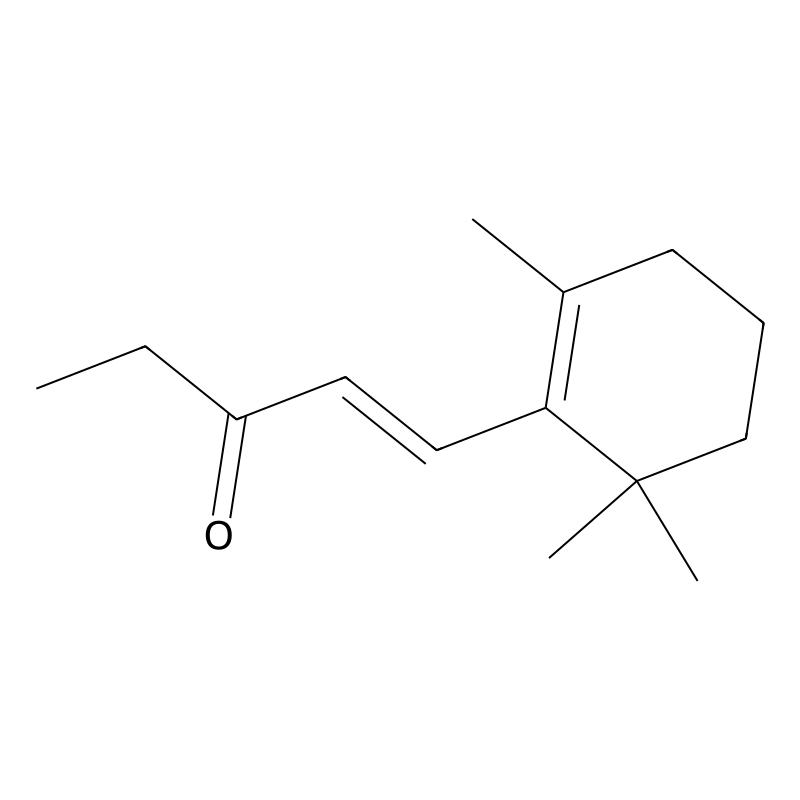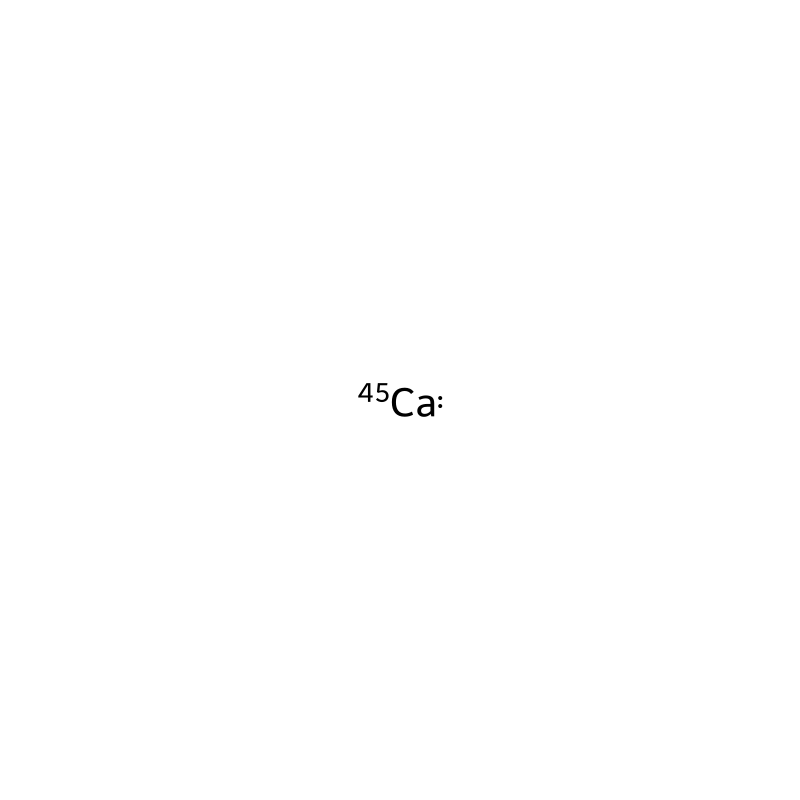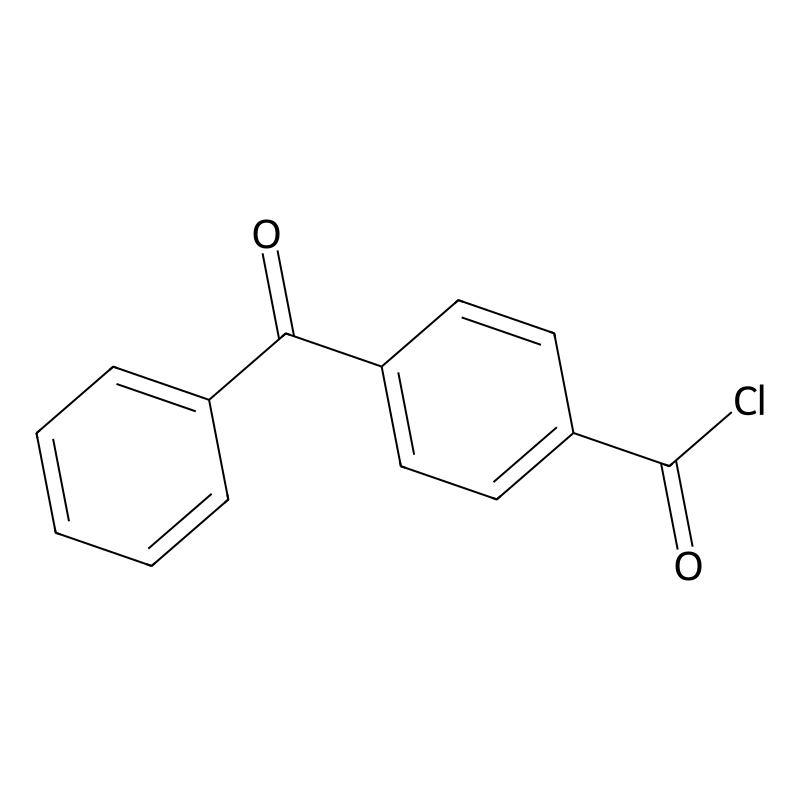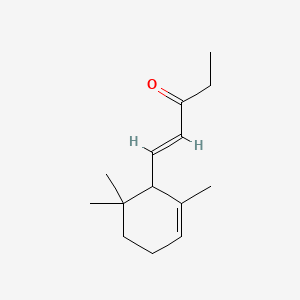Diethoxymethane
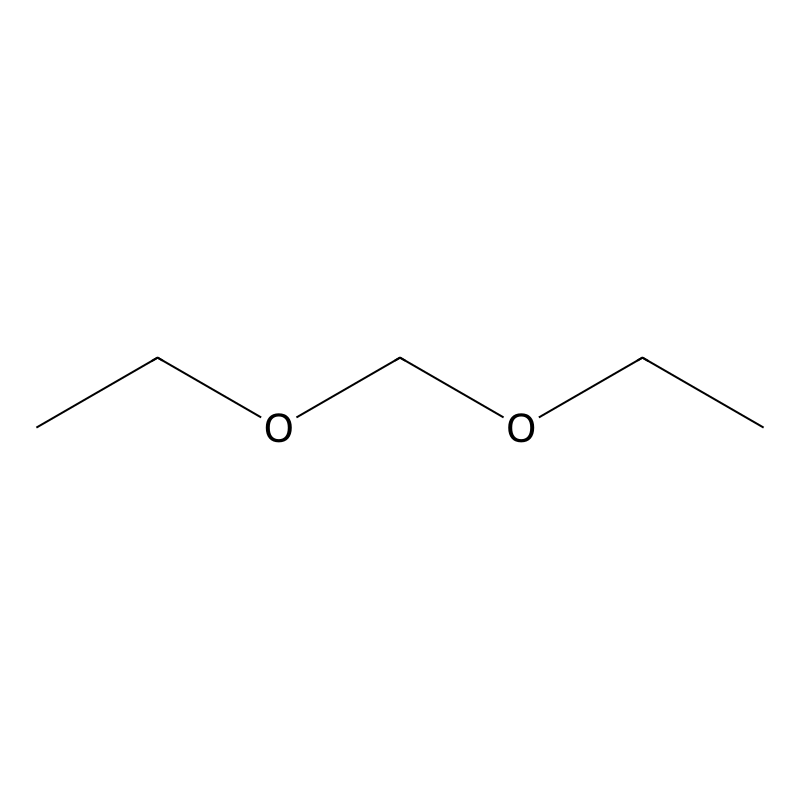
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Diethoxymethane (DEM)
is an intriguing molecule with densely packed functionality . It’s low boiling (88 °C), azeotropes with water, and has a very low affinity for water .
Diethoxymethane, with the chemical formula CHO, is a colorless, volatile liquid that possesses a pleasant odor. It is classified as an acetal and is primarily used as a solvent and chemical intermediate in various organic synthesis reactions. Diethoxymethane has a molecular weight of approximately 104.15 g/mol and is known for its stability under alkaline conditions, although it can be cleaved by strong acids, resulting in the formation of formaldehyde and ethanol . Its flash point is below 10°F, indicating high flammability, and it is soluble in water .
- Decomposition: In acidic environments, diethoxymethane breaks down into formaldehyde and ethanol .
- Ethoxymethylation: It acts as an ethoxymethylating agent for alcohols and phenols, facilitating the formation of ethers .
- Organolithium Chemistry: It serves as a solvent for reactions involving organolithium reagents, enhancing reaction efficiency
Of Diethoxymethane as a Versatile Process Solvent and ..." class="citation ml-xs inline" data-state="closed" href="https://pubs.acs.org/doi/abs/10.1021/op000288c" rel="nofollow noopener" target="_blank"> .
- Fuel Additive: Incorporated into formulations to enhance performance characteristics .
- Substitute Solvent: Used as an alternative to dichloromethane and toluene in specific reactions involving phase transfer catalysts .
Interaction studies involving diethoxymethane primarily focus on its reactivity with other chemicals. Its incompatibility with strong oxidizing agents and acids poses risks during handling and storage . Additionally, the formation of explosive mixtures with air under certain conditions necessitates careful management of its vapors.
Several compounds share structural or functional similarities with diethoxymethane. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Dimethoxyethane | CHO | Commonly used as a solvent; less flammable than diethoxymethane. |
| Methylal | CHO | Similar applications; less stable under acidic conditions. |
| Ethylal | CHO | Used in similar applications; higher boiling point. |
Uniqueness of Diethoxymethane
Diethoxymethane stands out due to its dual functionality as both a solvent and a chemical intermediate, along with its favorable stability under alkaline conditions compared to other similar compounds. Its ability to act as an ethoxymethylating agent further differentiates it from alternatives like methylal.
- IUPAC Name: 1,1-Diethoxyethane
- Common Synonyms: Ethylal, formaldehyde diethyl acetal, diethylformal.
- CAS Registry Number: 462-95-3.
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}5\text{H}{12}\text{O}_2 $$ | |
| Molecular Weight | 104.15 g/mol | |
| Boiling Point | 88°C | |
| Density (20°C) | 0.8319 g/cm³ | |
| Melting Point | -66.5°C |
The compound’s low affinity for water (solubility: 91 g/L at 20°C) and ability to form azeotropes with ethanol and water make it distinct among ethers. Its stability under basic conditions and resistance to peroxide formation further differentiate it from traditional solvents like tetrahydrofuran (THF).
Historical Development and Discovery
Diethoxymethane’s synthesis was first reported in the early 20th century, though systematic studies emerged later. Initial production methods involved acid-catalyzed reactions between formaldehyde and ethanol, as described in mid-20th-century patents. For example, U.S. Patent 4,740,273 (1988) detailed a purification process using azeotropic distillation to isolate DEM from ethanol-water mixtures.
Milestones in Production Techniques
- Early Methods: Labor-intensive dehydration of ethanol-formaldehyde mixtures with sulfuric acid, yielding low purity.
- Catalytic Advances: Introduction of dual-catalyst systems in the 1980s enabled simultaneous methanol synthesis and dehydration, improving efficiency.
- Sustainable Routes: Modern approaches utilize lignocellulosic biomass or biogas, aligning with green chemistry principles.
Table 2: Evolution of Industrial Synthesis
The European Union’s inclusion of BioDME (a DEM derivative) in its 2030 biofuel strategy underscores its growing industrial relevance.
Role in Modern Chemical Research
Diethoxymethane has emerged as a versatile solvent and reagent, particularly in organometallic and catalytic applications.
Solvent Applications
- Organolithium Reactions: DEM’s stability with strong bases (e.g., Grignard reagents) avoids side reactions common in THF.
- Phase-Transfer Catalysis: Replaces dichloromethane in biphasic systems due to low water miscibility.
- High-Temperature Processes: With a flash point of -5°C, DEM is safer than volatile alternatives in continuous-flow reactors.
Synthetic Utility
- Ethoxymethylation: DEM serves as an ethoxymethylating agent for alcohols and amines, offering milder conditions than formaldehyde.
- Carbonylation Substrate: In palladium-catalyzed reactions, DEM forms α-ethoxy ketones, expanding access to chiral intermediates.
Combustion Research
Recent studies highlight DEM’s potential as a biohybrid fuel:
- Laminar Burning Velocity: 34–38 cm/s at 1 bar, comparable to gasoline.
- Emission Reduction: DEM’s oxygenated structure suppresses soot precursors (e.g., acetylene) by 40–60% relative to diesel.
Table 3: DEM in Combustion Studies
| Property | DEM Value | Reference Fuel (Diesel) |
|---|---|---|
| Soot Precursor Reduction | 40–60% | Baseline |
| Ignition Delay (1 bar) | 2.1 ms | 1.8 ms |
| Adiabatic Flame Temp | 2140 K | 2250 K |
These properties position DEM as a candidate for next-generation compression-ignition engines.
| Synthesis Method | Temperature (°C) | Pressure (MPa) | Catalyst | Reaction Time (hours) | Yield/Purity (%) | Reference |
|---|---|---|---|---|---|---|
| Ethanol + Paraformaldehyde (Sulfuric Acid) | 70-85 | Atmospheric | Sulfuric Acid (5-9% by mass) | 0.5-1.0 | 99.6 | Patent CN102180777A |
| Ethanol + Paraformaldehyde (Optimized) | 82-85 | Atmospheric | Sulfuric Acid (98% conc.) | 0.5-1.0 | 99.6 | Patent CN102180777A |
| Ethanol + Formaldehyde (Azeotropic) | 70-85 | Atmospheric | Acid catalyst | 2-4 | 80-95 | Patent US4613411 |
| Ethanol + Trioxane (Industrial) | 80-200 | -0.01 to -0.09 | Acid catalyst | 1-1.5 | 95-99 | Patent CN103965029B |
| Ethanol + Formaldehyde (Continuous Reactive Distillation) | 75-85 | Atmospheric | Sulfuric Acid | 0.5-1.0 | 97-99 | Patent CN1537839A |
The reaction stoichiometry typically employs an ethanol to formaldehyde mass ratio of 3:1 to 4:1, ensuring sufficient excess ethanol to drive the equilibrium toward product formation [4]. The process involves initial mixing of ethanol and paraformaldehyde in a reaction vessel, followed by controlled addition of sulfuric acid catalyst when the temperature reaches 70±2°C [4]. The mixture is then maintained at 75-85°C for the specified reaction duration, with continuous stirring to ensure homogeneous mixing [4].
Alternative Precursors and Catalytic Systems
Beyond the conventional paraformaldehyde route, several alternative precursor systems have been developed to enhance process efficiency and environmental compatibility [5] [6]. These systems explore different formaldehyde sources and catalyst configurations to optimize diethoxymethane production under varying operational constraints.
Trioxane, the cyclic trimer of formaldehyde, represents a particularly attractive alternative precursor due to its thermal stability and controlled formaldehyde release characteristics [7]. The trioxane-based synthesis operates at elevated temperatures (100-190°C) and typically under reduced pressure conditions (-0.01 to -0.09 MPa) [8]. This approach offers advantages in terms of precise stoichiometric control and reduced side product formation [8].
Heterogeneous catalytic systems have gained significant attention as environmentally benign alternatives to homogeneous acid catalysts [9]. These systems employ solid acid catalysts, which facilitate easy separation and catalyst recovery, thereby reducing waste generation and operational costs [9]. The heterogeneous approach typically operates at temperatures ranging from 70-120°C with conversion rates of 40-70% and selectivities of 70-85% [9].
Table 2: Alternative Precursors and Catalytic Systems
| Precursor System | Catalyst Type | Operating Temperature (°C) | Conversion (%) | Selectivity (%) | Advantages |
|---|---|---|---|---|---|
| Ethanol + Formaldehyde (Homogeneous) | H2SO4, HCl, p-TsOH | 60-80 | 50-80 | 80-95 | High activity, well-established |
| Ethanol + Formaldehyde (Heterogeneous) | Solid acid catalysts | 70-120 | 40-70 | 70-85 | Easy separation, recyclable |
| Ethanol + Trioxane | Acid catalyst | 100-190 | 60-90 | 85-95 | High purity product |
| Ethanol + Paraformaldehyde (Solid Acid) | Heterogeneous acid | 80-120 | 45-75 | 75-90 | Environmentally friendly |
| Ethanol + Formaldehyde (Ionic Liquid) | Brønsted acidic ionic liquids | 60-80 | 55-70 | 80-90 | Recyclable, mild conditions |
Brønsted acidic ionic liquids have emerged as promising catalytic systems for diethoxymethane synthesis [10]. These catalysts demonstrate comparable activity to conventional mineral acids while offering advantages in terms of recyclability and reduced environmental impact [10]. The ionic liquid systems typically operate under mild conditions (60-80°C) and achieve conversions of 55-70% with selectivities ranging from 80-90% [10].
Industrial-Scale Production Processes
Industrial-scale diethoxymethane production has evolved significantly from conventional batch processes to continuous, integrated systems that optimize both yield and energy efficiency [8] [11]. Modern industrial processes incorporate advanced separation technologies, energy recovery systems, and process intensification strategies to achieve competitive production economics.
The conventional industrial process typically employs a multi-stage distillation system for product purification, requiring significant energy input for solvent recovery and water removal [12]. Traditional methods consume approximately 2-3 tons of steam per ton of product and require 30-40 kWh of electrical energy [8]. The production cycle typically spans 2.5-3.5 hours, including reaction, separation, and purification stages [8].
Advanced industrial processes have implemented process intensification strategies, including reactive distillation and integrated separation systems [8]. These optimized processes operate under reduced pressure conditions (-0.01 to -0.09 MPa) and elevated temperatures (100-190°C), achieving dramatic improvements in energy efficiency [8]. The enhanced systems reduce steam consumption to 0.7-1.2 tons per ton of product and electrical energy requirements to 11-22 kWh [8].
Table 3: Industrial-Scale Production Parameters
| Production Parameter | Conventional Process | Optimized Process | Performance Improvement |
|---|---|---|---|
| Reactor Temperature | 70-85°C | 100-190°C | Higher efficiency |
| Reactor Pressure | Atmospheric | -0.01 to -0.09 MPa | Reduced pressure operation |
| Ethanol:Formaldehyde Ratio | 3:1 - 4:1 (mass) | 1:5 - 5:1 (mass) | Flexible ratio |
| Catalyst Loading | 5-9% (mass) | 2-5% (mass) | Lower catalyst requirement |
| Residence Time | 0.5-1.0 hours | 1-1.5 hours | Shorter cycle time |
| Energy Consumption | 2-3 ton steam/ton product | 0.7-1.2 ton steam/ton product | 60-65% reduction |
| Production Rate | Standard | Enhanced | Increased throughput |
| Product Purity | 95-99% | 99.5-99.9% | Higher purity |
| Water Content | <1000 ppm | <100 ppm | 90% water reduction |
The integration of heat pump technology in extractive distillation processes has further enhanced energy efficiency [11]. Heat pump-assisted systems demonstrate total annual cost reductions of 1.2% and gas emission reductions of 17.5% compared to conventional mixed entrainer extractive distillation processes [11]. These systems achieve superior separation efficiency while maintaining environmental sustainability objectives [11].
Reaction Kinetics and Mechanistic Studies
The kinetics of diethoxymethane synthesis from ethanol and formaldehyde species have been extensively studied to understand the fundamental reaction mechanisms and optimize process conditions [13] [14] [15]. The reaction proceeds through a complex mechanism involving multiple elementary steps, including formaldehyde hydration, hemiacetal formation, and acetal condensation [13] [16].
The hydration of formaldehyde to methylene glycol represents a critical initial step in the overall mechanism [16]. This equilibrium reaction exhibits a temperature-dependent equilibrium constant described by the expression Kh = exp(3769/T - 5.494), where T is the absolute temperature [16]. The hydration rate constant follows Arrhenius behavior with kh = 2.04 × 10⁵ × exp(-2936/T) s⁻¹ [16]. The activation energy for this step is approximately 24.4 kJ/mol [16].
The subsequent acetalization reaction involves the acid-catalyzed condensation of methylene glycol with ethanol to form the hemiacetal intermediate [13] [2]. This step exhibits first-order kinetics with respect to both ethanol and formaldehyde species [13]. The reaction order for ethanol typically ranges from 1.0-1.5, while formaldehyde maintains first-order behavior across various reaction conditions [13].
Table 4: Kinetic Parameters and Mechanistic Data
| Kinetic Parameter | Acid-Catalyzed Route | Heterogeneous Catalysis | Industrial Conditions |
|---|---|---|---|
| Activation Energy (kJ/mol) | 24-32 | 31-58 | 25-40 |
| Pre-exponential Factor (s⁻¹) | 2.04 × 10⁵ | 10⁴-10⁶ | 10⁵-10⁷ |
| Reaction Order (Ethanol) | 1.0-1.5 | 0.4-2.0 | 1.0-2.0 |
| Reaction Order (Formaldehyde) | 1.0 | 1.0 | 1.0 |
| Rate Constant (L/mol·s) | 0.002-0.5 | 0.001-0.2 | 0.01-1.0 |
| Equilibrium Constant | Kh = exp(3769/T - 5.494) | Temperature dependent | Favorable at low temp |
| Temperature Dependence | Arrhenius behavior | Strong temperature effect | Optimized range |
| Pressure Effect | Minimal effect | Moderate influence | Process dependent |
The intramolecular hydrogen migration reactions of diethoxymethane peroxy radicals represent critical steps in the oxidation mechanism [15]. These reactions exhibit complex temperature dependencies and contribute to the overall stability characteristics of the compound under various storage and handling conditions [15]. The peroxy radical chemistry influences both the synthetic pathways and the downstream processing requirements for diethoxymethane production [15].
Mechanistic studies have revealed that the rate-determining step varies depending on the specific reaction conditions and catalyst system employed [13]. Under mild acidic conditions (pH 6-7), the dehydration of methylene glycol typically controls the overall reaction rate [13]. However, under more severe conditions or with heterogeneous catalysts, the acetalization step may become rate-limiting [13].
The equilibrium nature of the acetalization reaction necessitates careful consideration of water removal strategies to achieve high conversion rates [2] [12]. Azeotropic distillation techniques have been developed to continuously remove water from the reaction mixture, thereby driving the equilibrium toward product formation [2] [12]. These processes require sophisticated separation equipment but achieve superior conversion rates compared to conventional batch processes [2] [12].
Temperature effects on the reaction kinetics demonstrate typical Arrhenius behavior, with activation energies ranging from 24-58 kJ/mol depending on the specific catalyst system and reaction conditions [13] [16]. The relatively low activation energies indicate that the reaction proceeds readily under mild conditions, making it suitable for industrial implementation [13] [16].
Pressure effects on the reaction kinetics are generally minimal for homogeneous acid-catalyzed systems [17]. However, heterogeneous catalytic systems may exhibit moderate pressure sensitivity, particularly when operating under reduced pressure conditions [17]. The pressure dependence is attributed to changes in the surface adsorption characteristics and mass transfer limitations in heterogeneous systems [17].
Physical Description
Liquid
XLogP3
Boiling Point
LogP
Melting Point
UNII
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (21.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (21.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (26.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms


Flammable;Irritant
Other CAS
Wikipedia
Use Classification
Fire Hazards -> Flammable - 3rd degree, Reactive - 3rd degree
General Manufacturing Information
Pesticide, fertilizer, and other agricultural chemical manufacturing
Ethane, 1,1'-[methylenebis(oxy)]bis-: ACTIVE



